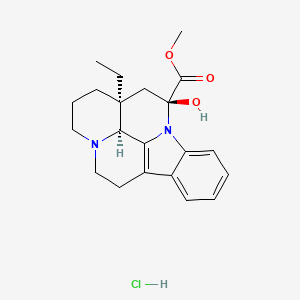

Vincamine hydrochloride

Description

Historical Context and Discovery of Vincamine (B1683053) and its Derivatives

The initial discovery of vincamine dates back to 1953, when it was isolated from the leaves of Vinca (B1221190) minor. acs.org This discovery marked the beginning of decades of pharmacological research. By 1961, the chemical structure of vincamine was elucidated, and its absolute configuration was later confirmed. nih.gov A significant milestone in its history was the first stereoselective total synthesis of (+)-vincamine in 1973, which provided a method for producing the compound independent of its natural source. acs.org

The therapeutic potential of vincamine spurred the development of several derivatives through structural modifications. These efforts aimed to enhance its beneficial properties, particularly for brain-related disorders. Notable derivatives include:

Vinpocetine (B1683063) : A synthetic derivative first marketed in 1978, created by altering the vincamine molecule. google.comwikipedia.org It has been a primary focus of research for its effects on cerebral circulation and metabolism. taylorandfrancis.com

(-)-Eburnamonine : Launched in 1977, this derivative was found to have enhanced effects on cerebral metabolism and hemodynamics compared to vincamine. nih.gov

(+)-Brovincamine : Another derivative developed to leverage the therapeutic potential of the vincamine scaffold. nih.gov

These compounds, sharing the core eburnamenine (B1235447) structure, have been central to the exploration of this class of alkaloids in medicine.

Evolution of Research Perspectives and Scientific Interest in Vincamine Hydrochloride

Scientific interest in vincamine and its hydrochloride salt has evolved significantly since the 1950s. researchgate.net Initially, research in the 1970s, predominantly in Central Europe, focused on its pharmacology as a vasodilator. acs.org This led to its clinical use in some European countries for treating cerebrovascular insufficiency and various forms of dementia. wikipedia.orgacs.org The primary mechanism investigated was its ability to increase cerebral blood flow, thereby improving oxygen and glucose supply to neuronal cells. researchgate.net

Over time, the research perspective broadened beyond simple vasodilation. Scientists began to investigate its nootropic, or cognitive-enhancing, effects. wikipedia.org This shift was driven by findings that vincamine could modulate neurotransmitter systems and protect brain cells from damage. patsnap.com

More recently, research has uncovered new potential therapeutic applications for vincamine, moving into areas of antioxidant activity and cancer research. researchgate.netnih.gov Studies have demonstrated that vincamine possesses potent antioxidant properties, protecting cells from oxidative stress, which is implicated in numerous diseases. nih.govpatsnap.com This antioxidant capacity has formed the basis for its investigation in neurodegenerative diseases and for its nephroprotective (kidney-protective) and hepatoprotective (liver-protective) effects. researchgate.net Concurrently, a new line of inquiry has emerged exploring vincamine's potential as an anticancer agent. nih.govresearchgate.net Research has shown it can induce apoptosis (programmed cell death) in cancer cells and modulate key proteins involved in tumor growth. researchgate.netnih.gov This evolution from a cerebral vasodilator to a potential multi-target therapeutic agent highlights the compound's complex pharmacology and enduring scientific interest.

Conceptual Frameworks and Research Paradigms Applied to this compound Studies

The study of this compound has been approached through various scientific research paradigms, reflecting the evolution of drug discovery and development methodologies.

A dominant conceptual framework in vincamine research is positivism . This paradigm assumes that reality can be objectively observed and measured, and it underpins the hypothetico-deductive model of science. gwu.edunih.gov Early and ongoing research into vincamine's physiological effects aligns with this framework. Studies have focused on quantifying changes in cerebral blood flow, measuring alterations in neurotransmitter levels, and assessing impacts on blood pressure. acs.orgpatsnap.com More recent mechanistic studies also fall within this paradigm, employing quantitative methods to explore how vincamine interacts with specific molecular targets. patsnap.com For example, in-silico modeling and enzyme kinetics assays that identified vincamine as a competitive inhibitor of acetylcholinesterase are classic examples of a positivist approach, seeking to establish causal relationships through empirical data. researchgate.net Similarly, studies measuring the generation of reactive oxygen species (ROS) or the activity of apoptotic proteins like caspase-3 to understand its anticancer effects rely on objective, measurable outcomes. nih.govresearchgate.net

The research can also be viewed through the lens of translational research paradigms , which focus on bridging the gap between basic scientific discoveries and clinical applications. nih.gov The development of vincamine derivatives like vinpocetine is a prime example. nih.gov This process involves taking a natural product lead (vincamine), identifying its therapeutic potential (improving cerebral blood flow), and then applying principles of medicinal chemistry to create a new, potentially more effective compound for clinical use. nih.govtaylorandfrancis.com This represents a move from basic discovery to practical application, a core tenet of translational science.

Furthermore, modern drug discovery often employs a bioinformatics paradigm , which integrates computational tools with biological data to identify drug targets and predict therapeutic actions. nih.gov The use of in-silico docking studies to predict the interaction between vincamine and proteins like caspase-3 is an application of this framework, allowing researchers to generate hypotheses and guide wet-lab experiments efficiently. nih.gov

These frameworks are not mutually exclusive but rather represent different lenses through which the scientific community has investigated this compound, from establishing its fundamental physiological effects to exploring its complex molecular interactions and developing new therapeutic agents. spparenet.orgstanford.edu

Interactive Data Tables

Table 1: Historical Milestones in Vincamine Research

| Year | Discovery/Milestone | Key Finding/Outcome | Reference |

|---|---|---|---|

| 1953 | Isolation of Vincamine | Vincamine first discovered and isolated from the leaves of Vinca minor. | acs.org |

| 1961 | Structure Elucidation | The chemical structure of the vincamine molecule was determined. | nih.gov |

| 1973 | Total Synthesis | The first stereoselective total synthesis of (+)-vincamine was reported. | acs.org |

| 1977 | Derivative Launch: (-)-Eburnamonine | (-)-Eburnamonine was launched as a cerebral vasodilator with enhanced metabolic effects. | nih.gov |

| 1978 | Derivative Launch: Vinpocetine | The synthetic derivative vinpocetine was first discovered and marketed. | google.com |

Table 2: Evolution of Vincamine Research Areas

| Research Area | Key Research Findings | Primary Mechanism of Action Investigated | Reference |

|---|---|---|---|

| Cerebral Vasodilation | Increases cerebral blood flow and improves oxygen/glucose utilization in the brain. | Vasodilatory effects on cerebral blood vessels. | researchgate.netpatsnap.com |

| Neuroprotection & Nootropic Effects | Protects neurons from damage and may improve cognitive functions like memory. | Modulation of neurotransmitter systems, antioxidant properties. | wikipedia.orgpatsnap.com |

| Antioxidant Activity | Protects cells from damage induced by oxidative stress. Has shown hepatoprotective and nephroprotective effects. | Quenching of free radicals, activation of antioxidant enzymes. | nih.govresearchgate.net |

| Anticancer Potential | Demonstrated cytotoxicity in cancer cell lines (e.g., A549 lung cancer). Induces apoptosis. | Stimulation of caspase-3-dependent apoptosis, reduction of mitochondrial membrane potential. | nih.govresearchgate.net |

| Antidiabetic Potential | Found to protect pancreatic β-cells and improve glucose homeostasis in animal models. | Agonist of G-protein-coupled receptor 40 (GPR40). | nih.govbioscientifica.com |

Structure

2D Structure

Properties

CAS No. |

10592-03-7 |

|---|---|

Molecular Formula |

C21H27ClN2O3 |

Molecular Weight |

390.9 g/mol |

IUPAC Name |

methyl (15S,17S,19S)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate;hydrochloride |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2;/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3;1H/t18-,20+,21+;/m1./s1 |

InChI Key |

YGKAKNJJNTVSKB-YAFGAGFVSA-N |

SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.Cl |

Isomeric SMILES |

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@](C2)(C(=O)OC)O.Cl |

Canonical SMILES |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O.Cl |

Other CAS No. |

10592-03-7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Vincamine Hydrochloride

Total Synthesis Approaches to the Vincamine (B1683053) Moiety

The total synthesis of vincamine has been achieved through several strategic approaches, primarily focusing on the construction of its characteristic fused ring system. nih.gov Key strategies often involve the initial formation of the octahydroindolo[2,3-a]quinolizine system (the ABCD rings), followed by the addition of the final E-ring. nih.gov

Stereoselective and Enantioselective Synthesis Strategies

A significant challenge in vincamine synthesis is the control of its stereocenters. Modern synthetic efforts have increasingly focused on stereoselective and enantioselective methods to produce specific isomers.

Another powerful strategy utilizes an Iridium-catalyzed asymmetric hydrogenation/lactamization cascade. sciengine.com This one-pot reaction constructs the C/D rings and sets the cis-C20/C21 relative stereochemistry with high diastereoselectivity (>20:1 d.r.) and enantioselectivity (98% ee). sciengine.com This method has been successfully applied to the synthesis of (+)-vincamine, as well as related alkaloids like (−)-eburnamonine and (−)-criocerine. sciengine.com

The development of chiral building blocks has also been instrumental. For instance, a stereocontrolled synthesis was developed based on the elaboration of a quaternary carbon center. capes.gov.br Other approaches have used chiral lactones derived from L-glutamic acid or D-mannitol to induce stereochemistry in the final product. unimi.it

Table 1: Key Enantioselective Synthesis Strategies for Vincamine

| Key Reaction | Catalyst/Reagent | Stereochemical Outcome | Overall Yield | Reference |

|---|---|---|---|---|

| Enantioselective Decarboxylative Allylation & Iminium Reduction | Pd2(pmdba)3 / Ligand | 98% ee, cis-C20/C21 | 16.2% | rhhz.net |

| Asymmetric Hydrogenation/Lactamization Cascade | Ir/ent-ZhaoPhos | 98% ee, >20:1 d.r. (cis/trans) | Not Specified | sciengine.com |

| Asymmetric Michael-type Alkylation | Chiral Imine/Secondary Enamine | High Enantioselectivity | Not Specified | unimi.it |

Novel Catalytic and Reagent-Based Syntheses (e.g., Bischler-Napieralski, Pictet-Spengler cyclizations)

Classical cyclization reactions form the bedrock of many total syntheses of the vincamine scaffold. unimi.it

The Bischler-Napieralski reaction is a frequently used method to construct the C-ring by cyclizing a β-ethylamide of an electron-rich arene, such as tryptamine (B22526). unimi.itorganic-chemistry.org This reaction is typically promoted by dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). unimi.itorganic-chemistry.org In one of the early total syntheses, tryptamine was elaborated into a key intermediate which then underwent a POCl₃-mediated Bischler-Napieralski cyclization. unimi.it The resulting iminium salt was then stereospecifically reduced to afford the tetracyclic core with the correct cis-junction. unimi.it This tetracyclic system can then be converted to Oppolzer's aldehyde, a key precursor for completing the synthesis. nih.gov

The Pictet-Spengler reaction offers an alternative route to the tetracyclic core. This reaction involves the condensation of a β-arylethylamine, like tryptamine, with an aldehyde or ketone, followed by cyclization. unimi.itmdpi.com For example, the reaction of tryptamine with a chiral lactone produced an epimeric mixture that, after several steps, yielded a precursor to (+)-vincamine. nih.gov More advanced strategies have employed acid-triggered, tunable acyl-Pictet-Spengler type cyclization cascades to rapidly assemble functionalized indoloquinolizidine cores. researchgate.net

Other novel approaches include rhodium-catalyzed intramolecular [3+2]-cycloadditions of α-diazo indolo amides to construct the pentacyclic skeleton directly. nih.gov

Semi-Synthetic Derivatization from Natural Precursors (e.g., Tabersonine (B1681870), Vincadifformine)

Semi-synthesis, starting from more abundant, structurally related natural alkaloids, provides an efficient alternative to total synthesis for producing vincamine. unimi.itwikipedia.org

Development of Efficient Protocols for Semi-Synthesis

Tabersonine is a common and cost-effective starting material for the semi-synthesis of vincamine. google.comresearchgate.net A typical industrial process involves the catalytic hydrogenation of tabersonine to yield vincadifformine (B1218849). google.compatsnap.com This is followed by a sequence of peroxidation and rearrangement reactions to transform the vincadifformine scaffold into vincamine. google.com One patented process reports achieving high-purity vincamine (>99.0%) with a total yield of 55.3% from tabersonine. google.com The process involves catalytic hydrogenation, peroxidation, rearrangement, and crystallization/recrystallization steps. google.com

Vincadifformine , obtained either from natural sources or from the hydrogenation of tabersonine, can also be directly converted to vincamine. unimi.it The conversion involves reacting vincadifformine with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in the presence of an acid, followed by treatment with a base. unimi.itresearchgate.net This sequence induces a rearrangement and cleavage of the C7-C21 bond, leading to the formation of the vincamine structure. unimi.itresearchgate.net

Table 2: Comparison of Semi-Synthetic Starting Materials

| Precursor | Key Transformation Steps | Reported Overall Yield | Purity | Reference |

|---|---|---|---|---|

| Tabersonine | Catalytic hydrogenation, peroxidation, rearrangement, crystallization | 55.3% | >99.0% | google.com |

| Vincadifformine | Oxidation (e.g., m-CPBA/HCl), base-induced rearrangement | Not specified as overall yield | Not Specified | unimi.it |

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of vincamine relates to its biological activity. oncodesign-services.comdrugdesign.org These studies involve the design and synthesis of various derivatives and analogues to identify key molecular features responsible for its effects. nih.gov

Design and Synthesis of Vincamine Hydrochloride Derivatives and Analogues

The synthesis of vincamine analogues allows for the systematic modification of its structure to probe for enhanced or altered biological activity. oncodesign-services.com For example, a series of vincamine derivatives were designed and synthesized to evaluate their potential as pancreatic β-cell protective agents. nih.gov In this study, modifications were made to the vincamine scaffold, leading to the identification of compounds with 20- to 50-fold higher activity than the parent molecule. nih.gov Two derivatives, Vin-C01 and Vin-F03, showed particularly remarkable potency. nih.gov

Another study focused on creating diverse scaffolds from vincamine using a "ring distortion" strategy. nih.gov This led to the discovery of an analogue, compound 8 (V3b), which exhibited antiplasmodial activity against chloroquine-resistant Plasmodium falciparum, a property absent in the parent vincamine. nih.gov Further SAR studies on related analogues revealed that variations in substituents and the degree of saturation in the ring fused to the indole (B1671886) nitrogen significantly impacted activity. nih.gov

Positional and Substituent Effects on Preclinical Activity Profiles

The biological activity of vincamine and its derivatives is significantly influenced by the nature and position of various substituents on its pentacyclic structure. Research into the structure-activity relationships (SAR) has revealed that modifications on the A-ring and E-ring, as well as at specific carbon positions, can modulate the compound's therapeutic effects.

Modifications to the A-ring of vinpocetine (B1683063), a synthetic derivative of vincamine, have been explored to enhance its pharmacological profile. The introduction of a sulfonamide group or a 3-methoxypropylamine (B165612) group has been shown to increase the peripheral vasodilatory effect. rsc.org Furthermore, substituting the A-ring with a bromine atom at the C-10 position results in a compound effective for treating ischemic diseases of the brain and heart, acting as a vasodilator for vascular tissue. rsc.org

The ethyl group at the C-16 position is crucial for the biological activity of vinpocetine. rsc.org When this ethyl group was replaced with a 2,2,2-trifluoroethyl group, the resulting derivative was devoid of its original biological activity, highlighting the importance of the ethyl substituent for its pharmacological effects. rsc.org

Recent studies have also focused on the E-ring, particularly in the context of antiproliferative properties. While vincamine and vinpocetine show minimal antiproliferative activity, modifications to the E-ring can significantly alter this. biorxiv.org Specifically, the reduction of the E-ring ethyl ester in vinpocetine to a primary alcohol led to a compound with strong, dose-dependent antiproliferative activity across several human cancer cell lines, including colorectal, breast, and non-small cell lung cancer cells. biorxiv.orgbiorxiv.org In contrast, hydrolysis of the ester to a carboxylic acid did not confer significant antiproliferative effects, indicating that specific modifications to the E-ring are key to unlocking this potential anticancer activity. biorxiv.org

Table 1: Effects of Substituent Modifications on the Preclinical Activity of Vincamine Derivatives

| Modification Site | Substituent/Modification | Observed Preclinical Effect | Reference |

|---|---|---|---|

| A-Ring (Vinpocetine) | Introduction of sulfonamide group | Enhanced peripheral vasodilatory effect | rsc.org |

| A-Ring (Vinpocetine) | Introduction of 3-methoxypropylamine group | Enhanced peripheral vasodilatory effect | rsc.org |

| A-Ring (Vinpocetine) | Bromine at C-10 position | Vasodilatory activity | rsc.org |

| C-14 (Vinpocetine) | Introduction of nitrooxy group | Enhanced vasodilatory activity | rsc.org |

| C-16 (Vinpocetine) | Replacement of ethyl with 2,2,2-trifluoroethyl | Loss of biological activity | rsc.org |

| E-Ring (Vinpocetine) | Reduction of ethyl ester to primary alcohol | Strong antiproliferative activity | biorxiv.orgbiorxiv.org |

| E-Ring (Vinpocetine) | Hydrolysis of ethyl ester to carboxylic acid | Minimal antiproliferative activity | biorxiv.org |

Exploration of Ring Distortion Strategies for Novel Biological Activities

A novel approach to drug discovery involves the strategic modification of complex natural product scaffolds to generate new molecules with re-engineered biological activities. This "ring distortion" strategy has been successfully applied to vincamine, a molecule that possesses a complex, fused ring system. acs.orgacs.org This method aims to dramatically alter the inherent molecular architecture through synthetic sequences that include ring cleavage, rearrangement, and fusion reactions, thereby creating a diverse library of compounds that can be screened for new therapeutic applications. nih.gov

By applying this strategy, researchers have synthesized a library of diverse and structurally intricate compounds starting from vincamine. acs.org These new molecules, with altered three-dimensional shapes and functional group orientations, have the potential to interact with different biological targets than the parent alkaloid. For instance, while vincamine itself shows no antiplasmodial activity, a phenotypic screen of a vincamine-derived library identified compounds with significant activity against chloroquine-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. acs.org

One particular ring-distorted analogue, designated V3b, was found to be active against the Dd2 strain of P. falciparum with an EC50 of 1.81 µM, while the parent vincamine was inactive at concentrations greater than 50 µM. acs.org Further optimization led to the discovery of an even more potent analogue, V3ss, with an EC50 of 0.25 µM. acs.org These findings demonstrate that the ring distortion of vincamine can produce compounds with completely re-engineered biological functions. acs.org

In another example, a library of 80 diverse compounds derived from vincamine via ring distortion was screened against a panel of 168 G protein-coupled receptor (GPCR) drug targets. acs.org While vincamine had no effect, a novel compound from the library, designated V2a, demonstrated antagonistic activity against the hypocretin (orexin) receptor 2. acs.org This discovery showcases the potential of this strategy to uncover compounds with therapeutic relevance for conditions unrelated to vincamine's original applications, such as opioid addiction. acs.org

Table 2: Novel Biological Activities from Vincamine Ring Distortion

| Parent Compound | Ring Distortion Strategy | Resulting Compound/Analogue | Re-engineered Biological Activity | Reference |

|---|---|---|---|---|

| Vincamine | Ring cleavage, rearrangement, and fusion | Analogue 8 (V3b) | Antiplasmodial activity (EC50 = 1.81 µM vs. Dd2 P. falciparum) | acs.org |

| Vincamine | Ring cleavage, rearrangement, and fusion | Analogue 30 (V3ss) | Potent antiplasmodial activity (EC50 = 0.25 µM vs. Dd2 P. falciparum) | acs.org |

| Vincamine | Ring cleavage, rearrangement, and fusion | Compound 4 (V2a) | Antagonistic activity against hypocretin (orexin) receptor 2 | acs.org |

Biosynthetic Pathways and Precursors of Vincamine in Vinca (B1221190) minor and other Vinca Species

Vincamine is a monoterpene indole alkaloid (MIA) that accumulates in significant quantities in the lesser periwinkle, Vinca minor, a plant belonging to the Apocynaceae family. nih.govumn.edu The biosynthesis of vincamine, like other MIAs, follows a complex pathway that originates from two primary precursors: the monoterpene secologanin (B1681713) and the indole tryptamine. umn.edu

The foundational step in the biosynthesis of nearly all MIAs is the condensation of tryptamine and secologanin to form strictosidine (B192452). umn.edu This reaction is a pivotal point from which the pathways diverge to produce the vast structural diversity of over 3,000 known MIAs. umn.edu While much of the detailed elucidation of MIA biosynthetic pathways comes from studies on the related plant Catharanthus roseus, the core pathways share a high degree of similarity across species. umn.edu

In Vinca minor, after the formation of strictosidine, a series of enzymatic steps, many of which are still under investigation, modify the strictosidine backbone. nih.gov The pathway leads to the formation of aspidosperma-type and eburnamine-type MIAs, with vincamine being a prominent eburnamine-type alkaloid. nih.govumn.edu The biosynthesis of vincamine is believed to proceed through key intermediates such as vincadifformine. researchgate.net The conversion of tabersonine, another important MIA, to vincadifformine via catalytic hydrogenation is a known semi-synthetic step, suggesting their close biosynthetic relationship within the plant. researchgate.net

Recent transcriptomic studies in Vinca minor have aimed to identify the specific genes and enzymes involved in the later, and less understood, stages of vincamine biosynthesis. Research has identified several cytochrome P450 monooxygenases (CYPs) that play a role in the diversification of MIA structures in V. minor. Although the complete enzymatic sequence leading to vincamine is not yet fully characterized, the pathway involves a series of oxidations, rearrangements, and functional group modifications of the indole alkaloid skeleton derived from strictosidine. nih.govumn.edu

Mechanochemical Synthesis of Vincamine Salts for Research Purposes

For research and pharmaceutical development, obtaining vincamine in a stable and bioavailable form is crucial. Mechanochemistry has emerged as a novel, solvent-free method for the synthesis of vincamine salts. This solid-state process offers an environmentally friendly and efficient alternative to traditional solvent-based crystallization methods. acs.org

The mechanochemical synthesis of vincamine salts typically involves the high-energy milling of vincamine base with a suitable co-former, such as a carboxylic acid. In one specific application, vincamine citrate (B86180) was synthesized by grinding vincamine with citric acid. This process converts mechanical energy into the chemical energy required to induce a proton transfer from the acid to the vincamine molecule, resulting in salt formation. acs.org

The process can be performed by neat grinding (grinding the two solids together) or through liquid-assisted grinding, where catalytic amounts of a liquid are added to facilitate the reaction. Furthermore, a technique known as Solid Excipient Assisted Mechanochemical Salification (SEAMS) has been developed. In the case of vincamine, this involved co-grinding vincamine and citric acid in the presence of a solid polymer excipient.

The yield and success of the mechanochemical salification depend on variables such as the molar ratio of the reactants, the grinding time, and the presence of any assisting agents. Characterization techniques, including X-ray powder diffraction (XRPD) and X-ray photoelectron spectroscopy (XPS), are used to confirm the completion of the salification reaction and to analyze the structure of the resulting salt. The mechanochemical approach not only eliminates the need for solvents but can also overcome issues of limited process yield sometimes encountered in neat grinding, making it a valuable tool for preparing vincamine salts for research purposes.

Molecular and Cellular Mechanisms of Action of Vincamine Hydrochloride Preclinical Focus

Interactions with Ion Channels and Transporters

Vincamine (B1683053) hydrochloride's influence on ion channels and transporters is a key aspect of its preclinical profile. These interactions are fundamental to its observed effects on cellular excitability and function.

Modulation of Potassium Channels (e.g., K+ channels)

Vincamine and its derivatives have been shown to modulate different types of potassium (K+) currents. In studies using isolated neurons, the application of vinpocetine (B1683063), a synthetic derivative of vincamine, resulted in varied effects on high-threshold K+ currents. Specifically, it increased the transient K+ current (I(A)), moderately inhibited the delayed rectifier K+ current (I(KD)), and strongly suppressed the Ca2+-dependent K+ current (I(K(Ca))). nih.gov This modulation of K+ channels can influence neuronal excitability and may contribute to the nootropic effects observed with related compounds. nih.gov The differential impact on various K+ currents suggests a complex interaction with these channels, potentially through the regulation of intracellular signaling pathways. nih.gov

Effects on Calcium Channels and Intracellular Calcium Homeostasis

Vincamine has been demonstrated to influence intracellular calcium (Ca2+) levels. Research indicates that vincamine can increase Ca2+ influx in certain cell types. bioscientifica.com This effect appears to be dependent on extracellular Ca2+ and can be blocked by L-type voltage-dependent calcium channel (VDCC) inhibitors like nifedipine. bioscientifica.com The inhibition of calcium uptake into cells is a mechanism shared by calcium channel antagonists, which can lead to reduced intracellular calcium availability and interfere with calcium-dependent cellular processes. tg.org.au The ability of vincamine to modulate Ca2+ influx suggests an interaction with calcium channels, which are crucial for a wide range of cellular functions, including muscle contraction, neurotransmitter release, and gene expression. bioscientifica.comconsensus.app

Receptor Binding and Signaling Pathway Modulation

Beyond its effects on ion channels and transporters, vincamine hydrochloride also interacts with various receptor systems, thereby modulating intracellular signaling pathways.

Investigation of G-Protein Coupled Receptor (GPCR) Interactions (e.g., GPR40)

Recent studies have identified vincamine as an agonist of the G-protein-coupled receptor 40 (GPR40). bioscientifica.comnih.govbohrium.comnih.gov This interaction has been confirmed through various assays, including those measuring intracellular Ca2+ enhancement upon receptor activation and cellular thermal shift assays (CETSA) that assess direct binding. bioscientifica.com For instance, in hGPR40-CHO cells, vincamine was shown to activate GPR40 with an EC50 of 6.28 µM. bioscientifica.com Activation of GPR40 by vincamine has been linked to the modulation of downstream signaling pathways, including those involving cAMP, Ca2+, IRS2, PI3K/Akt, and CaMKII, which are involved in cellular protection and function. bioscientifica.com This agonistic activity at GPR40 represents a significant finding in understanding the molecular targets of vincamine. bioscientifica.comnih.govbohrium.com

Ligand-Gated Ion Channel Receptor Modulation (e.g., NMDA, GABA-A)

Preclinical investigations have also explored vincamine's effects on ligand-gated ion channels such as N-methyl-D-aspartate (NMDA) and GABA-A receptors. Research has shown that vincamine does not significantly impact NMDA receptor-mediated effects in certain experimental models. bioscientifica.com Specifically, in studies on INS-832/13 cells, NMDA did not affect the protective actions of vincamine. bioscientifica.com The GABA-A receptor, a chloride ion channel, is a target for various modulatory drugs, including benzodiazepines and barbiturates, which enhance the action of the endogenous ligand GABA. nih.govwikipedia.org While the direct modulatory effects of vincamine on GABA-A receptors are not as extensively characterized as its other actions, the modulation of ion channels remains a key area of investigation for compounds acting on the central nervous system. nih.gov

Interactive Data Tables

Table 1: Effects of this compound on Ion Channels

| Ion Channel Type | Effect | Experimental Model | Reference |

| Potassium Channel (I(A)) | Increased Current | Isolated Snail Neurons | nih.gov |

| Potassium Channel (I(KD)) | Moderately Inhibited Current | Isolated Snail Neurons | nih.gov |

| Potassium Channel (I(K(Ca))) | Strongly Suppressed Current | Isolated Snail Neurons | nih.gov |

| L-type Calcium Channel | Increased Ca2+ Influx (Blocked by Nifedipine) | INS-832/13 Cells | bioscientifica.com |

Table 2: this compound and Receptor Interactions

| Receptor | Interaction Type | Key Finding | Experimental Model | Reference |

| GPR40 | Agonist | EC50 = 6.28 µM | hGPR40-CHO Cells | bioscientifica.com |

| NMDA Receptor | No significant impact on protective effects | INS-832/13 Cells | bioscientifica.com |

Enzymatic Activity and Metabolic Pathway Modulation

This compound has been shown to modulate key enzymes and cellular metabolic processes, which are critical for neuronal function and survival.

Inhibition or Activation of Key Metabolic Enzymes (e.g., phosphodiesterase-1, acetylcholinesterase)

Preclinical studies have identified vincamine and its derivatives as inhibitors of specific enzymes involved in cellular signaling and neurotransmission.

Phosphodiesterase-1 (PDE1) Inhibition : this compound's derivative, vinpocetine, is recognized as an inhibitor of phosphodiesterase 1 (PDE1). scielo.brresearchgate.net PDE1 enzymes are responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular pathways. researchgate.netcaldic.com By inhibiting PDE1, an increase in the levels of cAMP and cGMP can be expected, which may contribute to the observed effects on cerebral blood flow and neuronal function. scielo.brcaldic.com Vincamine itself has been shown to improve cerebral function by targeting the PDE1 enzyme. nih.gov

Acetylcholinesterase (AChE) Inhibition : Research indicates that vincamine can act as an inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net In silico and in vitro kinetic studies have demonstrated that vincamine competitively inhibits AChE. nih.govresearchgate.net One study determined the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for vincamine against AChE to be 239 µM. nih.govresearchgate.net This inhibition of AChE can lead to increased acetylcholine levels in the synaptic cleft, a mechanism relevant to cognitive function. In rats with aluminum chloride-induced neurodegeneration, vincamine administration was associated with a decrease in elevated AChE activity. researchgate.net

Influence on Cellular Bioenergetics and Mitochondrial Function (e.g., oxidative phosphorylation, glucose utilization)

This compound has demonstrated effects on cellular energy metabolism and the function of mitochondria, the primary sites of cellular respiration.

Mitochondrial Function and Oxidative Phosphorylation : The brain has a high demand for oxygen due to enhanced mitochondrial oxidative phosphorylation in neurons. nih.gov Vincamine has been shown to influence mitochondrial viability and function. biorxiv.orgbiorxiv.org In preclinical models, vincamine treatment helped to preserve mitochondrial membrane potential, which is crucial for ATP synthesis. nih.govrug.nl Specifically, in DJ-1-deficient human cells, a model for Parkinson's disease, vincamine was found to enhance mitochondrial viability. biorxiv.orgbiorxiv.org A derivative of vincamine, vinpocetine, has also been shown to improve mitochondrial biogenesis. researchgate.net

Glucose Utilization : Vincamine is known to increase the utilization of glucose by neural tissue. researchgate.netnih.gov Preclinical studies have shown that vincamine can ameliorate glucose homeostasis. nih.gov For instance, daily treatment with this compound improved glucose balance in a mouse model of diabetes. nih.gov

Cellular Neuroprotection Mechanisms in Preclinical Models

A significant body of preclinical evidence points to the neuroprotective effects of this compound, mediated through various cellular mechanisms including the reduction of oxidative stress, modulation of inflammation, and regulation of cell death pathways. nih.govbiorxiv.orgbiorxiv.org

Attenuation of Oxidative Stress and Reactive Oxygen Species (ROS) Levels in Neuronal Cell Lines and Tissues

This compound exhibits potent antioxidant properties, protecting neuronal cells from damage induced by oxidative stress.

Reduction of ROS and Oxidative Damage Markers : Vincamine has been shown to decrease the production of reactive oxygen species (ROS) and levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov In a mouse model of Parkinson's disease, vincamine treatment led to reduced ROS production and lower MDA levels in the substantia nigra. nih.gov Similarly, in PC12 cells exposed to amyloid-β peptides, vincamine pretreatment reduced oxidative stress. nih.gov It also decreased MDA concentrations in the brains of rats exposed to aluminum chloride. researchgate.net

Enhancement of Antioxidant Defenses : The neuroprotective effects of vincamine are also attributed to its ability to boost the cellular antioxidant defense system. It has been found to increase the levels and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.govnih.gove-century.us In a Parkinson's disease mouse model, vincamine increased SOD activity and GSH levels. nih.gov In glutamate-injured spiral ganglion neurons, vincamine treatment led to the recovery of SOD and GSH levels. e-century.us Furthermore, in PC12 cells, vincamine dose-dependently increased intracellular GSH concentrations. nih.gov

| Model System | Key Findings | Reference |

|---|---|---|

| Parkinson's Disease Mouse Model | Decreased ROS production and MDA levels; Increased SOD activity and GSH levels. | nih.gov |

| Amyloid-β treated PC12 Cells | Reduced oxidative stress; Decreased MDA and increased GSH concentrations. | nih.gov |

| Glutamate-injured Spiral Ganglion Neurons | Recovered SOD and GSH levels. | e-century.us |

| Aluminum Chloride-treated Rats | Decreased brain MDA and nitric oxide; Increased GSH levels. | researchgate.net |

Anti-Inflammatory Modulations in Microglial Cultures and Other Cellular Models (e.g., via NF-κB, MAPK pathways)

This compound and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Inhibition of Pro-inflammatory Mediators : Vincamine treatment has been found to decrease the expression and levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov In a mouse model of Parkinson's disease, vincamine reduced the mRNA and protein levels of these cytokines in the substantia nigra. nih.gov Its derivative, vinpocetine, has also been shown to inhibit the release of inflammatory factors. scielo.brscielo.br

Modulation of NF-κB and MAPK Pathways : The anti-inflammatory effects of vincamine are mediated, at least in part, through the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov Vincamine has been shown to suppress the NF-κB pathway by repressing the phosphorylation of key proteins like p65, IKKβ, and IκBα. nih.govnih.gov It has also been found to mitigate renal ischemia/reperfusion injury by suppressing MAPK (ERK1/2, JNK, p38)-NF-κB intracellular signaling. nih.gov The derivative vinpocetine has been reported to inhibit NF-κB-dependent inflammation by directly targeting IKK, the kinase that activates NF-κB. nih.gov

| Model | Effect | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Parkinson's Disease Mouse Model | Decreased TNF-α, IL-1β, IL-6 levels; Reduced microglial and astrocyte activation. | NF-κB, Nrf2/HO-1 | nih.gov |

| Renal Ischemia/Reperfusion Injury | Attenuation of pro-inflammatory cytokines. | MAPK/NF-κB | researchgate.net |

| LPS-stimulated Microglia (Vinpocetine) | Suppressed pro-inflammatory mediators. | AMPK, NF-κB | scielo.brscielo.br |

| TNF-α-induced Inflammation Models (Vinpocetine) | Inhibited NF-κB activation and pro-inflammatory mediators. | IKK/NF-κB | nih.gov |

Apoptosis and Necrosis Pathway Regulation in Preclinical Cell Injury Models (e.g., caspase-3, Bax, BCL-2)

This compound has demonstrated the ability to regulate programmed cell death (apoptosis) and necrosis in various preclinical models of cellular injury.

Modulation of Apoptosis-Regulating Proteins : Vincamine influences the expression of key proteins in the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptotic pathway. e-century.usresearchgate.net Studies have shown that vincamine can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. e-century.usresearchgate.net This shift in the Bax/Bcl-2 ratio favors cell survival. oatext.com

Inhibition of Caspase-3 Activity : Caspase-3 is a critical executioner caspase in the apoptotic cascade. mdpi.com Vincamine has been found to suppress the activation and expression of caspase-3. nih.gove-century.us In glutamate-injured spiral ganglion neurons, vincamine treatment led to decreased levels of cleaved caspase-3. e-century.us Similarly, in a rat model of methotrexate-induced renal injury, vincamine suppressed the expression of caspase-3. nih.gov In rats treated with aluminum chloride, co-administration of vincamine resulted in decreased caspase-3 immunoreactivity in the brain. researchgate.net

| Model System | Effect on Apoptotic Markers | Reference |

|---|---|---|

| Glutamate-injured Spiral Ganglion Neurons | Decreased cleaved-caspase-3 and Bax; Increased Bcl-2. | e-century.us |

| Methotrexate-induced Renal Injury in Rats | Suppressed expression of NF-κB and caspase-3. | nih.gov |

| Renal Ischemia/Reperfusion Injury in Rats | Down-regulated Bax gene; Up-regulated Bcl-2 gene; Decreased cleaved caspase-3. | researchgate.net |

| Aluminum Chloride-induced Neurodegeneration in Rats | Decreased caspase-3 immunoreactivity. | researchgate.net |

Modulation of Autophagy and Proteostasis Pathways in Preclinical Systems

This compound has been shown to modulate critical cellular maintenance pathways, including autophagy and proteostasis, in preclinical models. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which is essential for cellular homeostasis, and its dysregulation is implicated in numerous diseases.

In a recent 2025 study, vincamine demonstrated a significant capacity to induce cytoprotective autophagy in rat models of gentamicin-induced hepatotoxicity and nephrotoxicity. nih.gov The investigation revealed that vincamine's protective effects are mediated through the regulation of the AMPK/mTOR signaling pathway. nih.gov Specifically, vincamine treatment led to the upregulation of key autophagy-related proteins, including AMP-activated protein kinase (AMPK), Beclin-1, and Microtubule-associated protein 1A/1B-light chain 3 (LC3), while downregulating the mammalian target of rapamycin (B549165) (mTOR), a known inhibitor of autophagy. nih.gov This modulation enhances the autophagic flux, which helps mitigate cellular damage and apoptosis induced by the toxin. nih.gov The histopathological analysis confirmed that vincamine administration markedly reduced the tissue damage associated with gentamicin. nih.gov

Proteostasis, or protein homeostasis, is the process of maintaining the cell's proteome in a functional state, involving the regulation of protein synthesis, folding, and degradation. The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of cytoprotective responses that control redox metabolism, inflammation, and proteostasis balance. benbedphar.org While direct studies on vincamine's broad effects on the entire proteostasis network are emerging, its known influence on pathways like Nrf2/HO-1 suggests a role in maintaining protein homeostasis, particularly under conditions of oxidative stress.

Table 1: Effect of Vincamine on Autophagy Pathway Markers in Gentamicin-Induced Toxicity Model

| Preclinical Model | Key Pathway | Protein Marker | Effect of Vincamine | Outcome | Citation |

| Gentamicin-induced hepatotoxicity and nephrotoxicity in rats | AMPK/mTOR | AMPK | Upregulation | Induction of Autophagy | nih.gov |

| mTOR | Downregulation | Induction of Autophagy | nih.gov | ||

| Beclin-1 | Upregulation | Induction of Autophagy | nih.gov | ||

| LC3 | Upregulation | Induction of Autophagy | nih.gov |

Regulation of Cellular Signaling Cascades (e.g., PI3K/Akt, MAPK, JNK, ERK, Nrf2/HO-1)

This compound exerts its cellular effects by modulating a variety of intracellular signaling cascades that are fundamental to cell survival, proliferation, inflammation, and stress response. Preclinical studies have identified its interaction with several key pathways.

PI3K/Akt Signaling Pathway: The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and growth. Multiple preclinical studies have shown that vincamine can activate this pathway to confer neuroprotective and cytoprotective effects. In models of amyloid-β-induced cytotoxicity in PC12 cells, vincamine treatment increased the phosphorylation of Akt, suggesting that its neuroprotective mechanism involves the activation of the PI3K/Akt pathway. selleck.co.jpphcog.com This activation was associated with an upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax. phcog.comnih.gov Similarly, in spiral ganglion neurons damaged by glutamate (B1630785), vincamine enhanced cell viability by increasing the levels of phosphorylated PI3K and Akt. nih.gov Furthermore, vincamine was found to protect pancreatic β-cells from apoptosis by regulating the G-protein-coupled receptor 40 (GPR40)/cAMP/Ca2+/IRS2/PI3K/Akt signaling pathway. nih.govbioscientifica.com

MAPK (JNK, ERK) Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) subfamilies, are central to the regulation of cellular responses to a wide array of stimuli. thermofisher.comwaocp.org Vincamine has been shown to suppress MAPK signaling to mitigate inflammation and apoptosis in various injury models. In a rat model of renal ischemia/reperfusion injury, vincamine, particularly in combination with pantoprazole, suppressed the MAPK (ERK1/2, JNK, p38)-NF-κB intracellular signaling pathway. researchgate.net This action contributed to the attenuation of apoptosis and inflammation. researchgate.net In another study, vincamine demonstrated a hepatoprotective effect against tamoxifen-induced liver injury by inhibiting the p-JNK/p-ERK pathways. nih.gov Additionally, in a model of bleomycin-induced pulmonary fibrosis, vincamine was found to ameliorate the condition by modulating the TGF-β1/p38 MAPK/ERK1/2 pathway. researchgate.net

Nrf2/HO-1 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. scirp.org Vincamine has been identified as an activator of this pathway, which underlies many of its antioxidant and anti-inflammatory properties. nih.gov In a mouse model of Parkinson's disease, vincamine treatment enhanced the protein levels of Nrf2 and HO-1, which correlated with reduced oxidative damage and neuroinflammation in the substantia nigra. nih.gov This neuroprotective role was achieved by suppressing the NF-κB pathway while activating the Nrf2/HO-1 pathway. nih.gov Vincamine has also been shown to protect against methotrexate-induced nephrotoxicity by increasing the expression of Nrf2 and HO-1, thereby suppressing oxidative stress and inflammatory responses. researchgate.netresearchgate.net Similarly, in a model of acute lung injury, vincamine was found to inhibit the Nrf2/NF-κB signaling cascade. nih.gov

Table 2: Summary of this compound's Effects on Cellular Signaling Cascades in Preclinical Models

| Pathway | Preclinical Model | Key Findings | Observed Outcome | Citations |

| PI3K/Akt | Amyloid-β treated PC12 cells | Increased phosphorylation of Akt; Upregulated Bcl-2, Downregulated Bax. | Neuroprotection, Reduced Apoptosis | selleck.co.jpphcog.com |

| Glutamate-treated Spiral Ganglion Neurons | Increased phosphorylation of PI3K and Akt. | Increased Neuronal Survival | nih.gov | |

| Streptozotocin-induced pancreatic β-cell apoptosis | Regulated GPR40/cAMP/Ca2+/IRS2/PI3K/Akt pathway. | Protection of β-cells from apoptosis | nih.govbioscientifica.com | |

| MAPK/JNK/ERK | Renal Ischemia/Reperfusion Injury (Rats) | Suppressed MAPK (ERK1/2, JNK, p38)–NF-κB signaling. | Attenuation of Apoptosis and Inflammation | researchgate.net |

| Tamoxifen-induced Liver Injury | Inhibited p-JNK/p-ERK pathways. | Hepatoprotection | nih.gov | |

| Bleomycin-induced Pulmonary Fibrosis (Rats) | Modulated TGF-β1/p38 MAPK/ERK1/2 pathway. | Attenuation of Fibrosis and Inflammation | researchgate.net | |

| Nrf2/HO-1 | Parkinson's Disease (Mice) | Enhanced protein levels of Nrf2 and HO-1. | Neuroprotection, Reduced Oxidative Stress | nih.gov |

| Methotrexate-induced Nephrotoxicity (Rats) | Increased expression of Nrf2 and HO-1. | Renal Protection, Reduced Oxidative Stress | researchgate.net | |

| Lipopolysaccharide-induced Acute Lung Injury | Inhibited the Nrf2/NF-κB signaling cascade. | Lung Protection | nih.gov |

Preclinical Pharmacological Investigations and Biological Activities of Vincamine Hydrochloride

In Vitro Studies on Isolated Cells and Tissue Preparations

Neuronal Excitability and Synaptic Plasticity Studies

Vincamine (B1683053) hydrochloride has been a subject of in vitro investigations to determine its effects on the fundamental properties of neurons. Studies on hippocampal slice preparations have provided specific insights into its interaction with synaptic functions. In one key study, perfusion with vincamine at concentrations of 1, 10, and 100 microM did not alter the standard synaptically-mediated activation of CA1 pyramidal neurons. nih.govnih.gov Likewise, the general excitability of these neurons, assessed through antidromically-elicited field potentials, remained unaffected even at a high concentration of 100 microM. nih.gov

However, the compound demonstrates a significant impact on synaptic plasticity, which is the cellular basis for learning and memory. Vincamine was found to attenuate both post-tetanic potentiation (PTP) and long-term potentiation (LTP) in the Schaffer-commissural fiber system of the hippocampus. nih.gov At a concentration of 100 microM, it caused a significant reduction in PTP and almost completely suppressed the induction of LTP. nih.gov This suggests that while vincamine may not affect baseline neuronal transmission, it can modulate the mechanisms underlying the strengthening of synaptic connections. The mechanisms for these effects are linked to its ability to target voltage-dependent Na+ channels and glutamate (B1630785) receptors. nih.gov

Vascular Smooth Muscle Relaxation/Contraction Investigations

Investigations using isolated tissue preparations have elucidated the effects of vincamine hydrochloride on vascular dynamics. In studies on rabbit aortic smooth muscle, this compound demonstrated a significant relaxant effect. nih.gov Its mechanism of action is primarily based on the blockage of L-type Ca2+ channels, which are crucial for muscle contraction. nih.gov

When aortic preparations were pre-contracted with phenylephrine, vincamine exerted a notable dose-dependent relaxation. nih.gov For instance, at a 3 µM concentration, it reduced the contraction force by 18.2±4.4%, and at 30 µM, the reduction was 95.6±3.8%. nih.gov The compound was also shown to inhibit contractions induced by high concentrations of potassium chloride (KCl), further supporting its role as a blocker of potential-dependent Ca2+ channels. nih.gov The research indicates that vincamine's vasorelaxant effects involve both potential-dependent and receptor-operated Ca2+ channels. nih.gov

Table 1: Effect of this compound on Phenylephrine-Induced Contraction in Rabbit Aorta

| Vincamine Concentration | Contraction Force Reduction (%) | IC50 Value |

|---|---|---|

| 3 µM | 18.2 ± 4.4% | 12.9 µM |

| 30 µM | 95.6 ± 3.8% |

Data derived from studies on rabbit aortic smooth muscle preparations pre-contracted with 1 µM phenylephrine. nih.gov

Cellular Viability, Proliferation, and Migration Assays in Preclinical Models

The effects of this compound on fundamental cellular processes have been evaluated in various preclinical models, particularly in the context of neuroprotection and oncology.

In models relevant to neurodegenerative diseases, vincamine has shown protective effects. In DJ-1-deficient human cells, a model for Parkinson's disease, vincamine treatment diminished oxidative stress-induced lethality by decreasing apoptosis and increasing mitochondrial viability. nih.gov Similarly, in PC12 cells exposed to amyloid-β 25-35 peptides, a model for Alzheimer's disease, pretreatment with vincamine significantly reduced cytotoxicity and inhibited cell apoptosis in a dose-dependent manner. nih.gov This neuroprotective effect is associated with the upregulation of superoxide (B77818) dismutase and activation of the PI3K/Akt signaling pathway. nih.gov

Conversely, in oncology studies, vincamine has demonstrated anticancer potential. It was shown to function as an anticancer agent in the A549 human alveolar basal epithelial cell line with an IC50 of 309.7 μM. nih.gov The mechanism involves the induction of apoptosis through the disruption of the mitochondrial membrane potential, activation of caspase-3, and an increase in intracellular reactive oxygen species (ROS). nih.govnih.govresearchgate.net

In Vivo Animal Models for Mechanism Elucidation

Models of Cerebral Ischemia and Hypoxia (Focus on cellular/molecular outcomes)

In animal models of brain injury, such as those for Parkinson's disease, vincamine has been shown to provide neuroprotection by mitigating neuroinflammation and oxidative damage. nih.gov In a mouse model of Parkinson's disease, vincamine treatment led to a decrease in the levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.gov It also reduced the activation of microglia and astrocytes, which are key cellular players in neuroinflammation. nih.gov

From a molecular standpoint, vincamine administration was found to suppress the NF-κB signaling pathway, a central regulator of inflammation. nih.gov Concurrently, it combatted oxidative stress by decreasing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, it enhanced the endogenous antioxidant defense system by increasing superoxide dismutase (SOD) activity and glutathione (B108866) (GSH) levels. nih.gov This antioxidant effect is mediated through the activation of the Nrf2/HO-1 pathway. nih.gov

Table 2: Cellular and Molecular Outcomes of Vincamine Treatment in a Mouse Model of Parkinson's Disease

| Molecular/Cellular Target | Effect of Vincamine Treatment | Associated Pathway |

|---|---|---|

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decrease | NF-κB |

| Microglia & Astrocyte Activation | Reduction | NF-κB |

| Reactive Oxygen Species (ROS) & MDA | Decrease | Nrf2/HO-1 |

| Superoxide Dismutase (SOD) & Glutathione (GSH) | Increase | Nrf2/HO-1 |

Summary of findings from in vivo studies on neuroinflammation and oxidative stress. nih.gov

Animal Models for Neurotransmitter System Modulation

Vincamine's influence extends to the modulation of key neurotransmitter systems in the brain, as demonstrated in various animal models. It is known to modulate the release of several neurotransmitters, including dopamine (B1211576) and serotonin (B10506). patsnap.com

Studies utilizing brain microdialysis in freely moving rats have shown that systemic administration of a vincamine-related compound, vinconate, significantly increases extracellular dopamine concentrations in the striatum. nih.gov This effect appears to be dependent on neuronal activity, as it was blocked by the sodium channel blocker tetrodotoxin. nih.gov The mechanism underlying this dopamine enhancement may involve interactions with muscarinic and dopamine D2 receptors. nih.gov Furthermore, repeated daily treatment with the compound was found to enhance both dopamine and serotonin concentrations in the dialysate, suggesting a cumulative effect on these neurotransmitter systems with prolonged administration. nih.gov

Assessment of Regional Cerebral Blood Flow Regulation in Animal Models

Vincamine has been identified as a compound with vasodilatory properties, and studies suggest it increases regional cerebral blood flow nih.gov. Preclinical investigations into the hemodynamic action of vincamine have demonstrated its effects on cerebral circulation. In studies using the multiregional 133Xe clearance technique to measure cerebral blood flow, vincamine showed a significant beneficial hemodynamic effect, particularly in ischemic regions of the brain nih.gov.

The mechanism of action involves the regulation of vascular resistance. Research indicates that vincamine administration leads to a decrease and an equalization of the hemodynamic resistances within the cerebral vascular bed nih.gov. Notably, this action does not appear to induce a "steal phenomenon," where blood flow is diverted from ischemic areas to regions with healthier vasculature nih.gov. These findings underscore the compound's potential role in modulating cerebral microcirculation.

Studies on Neurogenesis and Angiogenesis in Animal Brains

Neurogenesis and angiogenesis are critical processes for brain recovery following injury, and they are often coupled through various molecular signals nih.gov. While direct studies extensively detailing the effects of this compound on these specific processes are emerging, its established neuroprotective and anti-inflammatory roles in brain injury models suggest a potential influence on the neural repair microenvironment. For instance, vincamine has been shown to alleviate brain injury in a mouse model of Parkinson's disease by attenuating neuroinflammation and oxidative damage nih.gov.

Brain remodeling, which includes both angiogenesis and neurogenesis, is understood to contribute to functional recovery after brain injuries like stroke and traumatic brain injury nih.gov. Agents that improve functional outcomes often do so by enhancing these restorative processes nih.gov. In different models of neurodegeneration, such as those for Alzheimer's disease, both neurogenesis and angiogenesis are significantly altered, sometimes leading to non-productive vessel formation and cognitive deficits annaly-nevrologii.com. Vincamine's therapeutic action in models of neurodegeneration may, therefore, be linked to the modulation of these complex cellular and vascular responses that are fundamental to brain plasticity and repair.

Investigations in Specific Disease Models (e.g., Parkinson's disease models based on DJ-1 deficiency, diabetes models focusing on molecular markers)

This compound has been evaluated in various preclinical disease models, demonstrating significant therapeutic potential through the modulation of specific molecular pathways.

Parkinson's Disease Models: In models of Parkinson's disease (PD) based on DJ-1 deficiency, vincamine has shown disease-modifying effects nih.govnih.gov. The DJ-1 gene is associated with familial PD, and its deficiency leads to increased oxidative stress nih.govdrugtargetreview.com. Studies using Drosophila and human cell models (SH-SY5Y) with DJ-1 deficiency found that vincamine could suppress PD-related phenotypes nih.govnih.gov. Key findings include a reduction in oxidative stress levels, a decrease in apoptosis, and an increase in mitochondrial viability in DJ-1-deficient cells nih.govnih.gov. The beneficial effects of vincamine in these models are suggested to be mediated, at least in part, through the inhibition of voltage-gated sodium channels and by regulating the NF-κB and Nrf2/HO-1 signaling pathways nih.govnih.govnih.gov.

| Model System | Key Findings | Potential Mechanism of Action |

| Drosophila model of PD (DJ-1β mutant) | Reduced oxidative stress levels, improved locomotor ability nih.govnih.gov. | Not specified |

| Human SH-SY5Y cells (DJ-1-deficient) | Diminished oxidative stress-induced lethality, decreased apoptosis, increased mitochondrial viability nih.govnih.gov. | Inhibition of voltage-gated sodium channels nih.govnih.gov. |

| Mouse model of PD | Alleviated brain injury, attenuated neuroinflammation and oxidative damage nih.gov. | Regulation of NF-κB and Nrf2/HO-1 signaling pathways nih.gov. |

Diabetes Models: Vincamine has also been investigated for its effects on complications associated with diabetes, specifically diabetic peripheral neuropathy (DPN). Identified as an agonist of G-protein-coupled receptor 40 (GPR40), vincamine was tested in both type 1 (STZ-induced) and type 2 (db/db mice) diabetic models nih.gov. Administration of vincamine significantly ameliorated neurological dysfunctions and improved blood flow velocities in the footpads of DPN mice without altering blood glucose levels nih.gov. Its therapeutic action is linked to the suppression of the NLRP3 inflammasome, improvement of mitochondrial dysfunction via the CaMKKβ/AMPK/SIRT1/PGC-1α signaling pathway, and alleviation of oxidative stress through Nrf2 signaling nih.gov.

| Model System | Key Findings | Molecular Markers/Pathways |

| STZ-induced type 1 diabetic mice | Ameliorated neurological dysfunctions associated with DPN nih.gov. | GPR40 agonism, suppression of NLRP3 inflammasome, Nrf2 signaling nih.gov. |

| db/db type 2 diabetic mice | Improved blood flow velocities and perfusion; did not lower blood glucose nih.gov. | CaMKKβ/AMPK/SIRT1/PGC-1α signaling, β-Arrestin2/IκBα/NF-κB signaling nih.gov. |

Investigating Pharmacological Synergies and Antagonisms in Preclinical Contexts

While comprehensive preclinical data on the synergistic and antagonistic interactions of this compound with other compounds are not extensively detailed in the available literature, research into related compounds provides some insight. For example, a derivative of vincamine, vinpocetine (B1683063), has been shown to enhance the therapeutic effects of other agents. In a study on nasopharyngeal carcinoma patients with radiation-related brain injury, the combination of vinpocetine with dexamethasone (B1670325) enhanced the anti-inflammatory and antioxidative effects of the steroid therapy, leading to improved cognitive performance nih.gov. Although this finding involves a related but distinct molecule, it highlights the potential for this class of compounds to act synergistically with other therapeutic agents. Further preclinical studies are necessary to specifically map the interaction profile of this compound.

Preclinical Metabolism and Biotransformation Studies

The metabolism of vincamine has been a subject of preclinical investigation to understand its pharmacokinetic profile. In rats, vincamine is almost completely metabolized following oral administration iosrjournals.org. The primary route of elimination for vincamine and its derivatives is through ester cleavage nih.gov.

One of the initial metabolic steps involves the hydrolysis of the vincamine molecule by plasma esterases iosrjournals.org. This enzymatic action leads to the formation of vincaminic acid, which is an unstable intermediate nih.goviosrjournals.org. Subsequent biotransformation involves rapid decarboxylation and oxidation of vincaminic acid to form eburnamenine (B1235447) iosrjournals.org.

Identification and Characterization of Metabolites in Preclinical Systems (e.g., Vincaminic acid)

Several key metabolites of vincamine have been identified in preclinical systems. As noted, vincaminic acid is a primary, albeit transient, metabolite resulting from esterase-mediated hydrolysis nih.goviosrjournals.orgresearchgate.net. Beyond this initial step, further oxidative metabolism occurs.

In vivo studies in rats have identified other major metabolites, including:

6-beta-hydroxy-vincamine : This is a major hydroxylated metabolite nih.gov.

6-alpha-hydroxy-vincamine nih.gov.

6-keto-vincamine : This is an oxidized metabolite derived from the two preceding hydroxy-metabolites nih.gov.

These identified compounds account for a significant portion of the radioactivity recovered in urinary and biliary excretion studies researchgate.net.

| Metabolite | Metabolic Process | Preclinical System |

| Vincaminic acid | Hydrolysis by plasma esterases nih.goviosrjournals.org. | Rat iosrjournals.org. |

| Eburnamenine | Decarboxylation and oxidation of vincaminic acid iosrjournals.org. | Rat iosrjournals.org. |

| 6-beta-hydroxy-vincamine | Hydroxylation nih.gov. | Rat nih.gov. |

| 6-alpha-hydroxy-vincamine | Hydroxylation nih.gov. | Rat nih.gov. |

| 6-keto-vincamine | Oxidation nih.gov. | Rat nih.gov. |

Microbial Biotransformation for Novel Metabolite Discovery

Microbial biotransformation serves as a valuable tool for investigating drug metabolism and discovering novel metabolites that may not be produced through mammalian pathways iosrjournals.orgresearchgate.net. In one study, 39 different microbial cultures, including bacteria, fungi, and yeast, were used to study the metabolism of vincamine iosrjournals.orgresearchgate.net.

Of the cultures tested, 16 were able to metabolize vincamine, yielding one or more metabolites that were generally more polar than the parent compound iosrjournals.orgresearchgate.net. The culture Absidia coerulea MTCC 1335 was found to be the most effective at this transformation iosrjournals.orgresearchgate.net. The primary metabolites produced through this microbial process included a hydroxylated form of vincamine, as well as dihydroxylated and methyl hydroxylated products iosrjournals.orgresearchgate.net. These specific metabolites are not typically observed in mammalian metabolism, highlighting the utility of microbial systems in generating novel derivatives for further pharmacological investigation iosrjournals.orgresearchgate.net. This approach can lead to the formation of new and more polar metabolites, which may have improved pharmacokinetic properties iosrjournals.orgresearchgate.net.

| Microorganism | Resulting Metabolites | Type of Reaction |

| Absidia coerulea MTCC 1335 | Hydroxylated vincamine, Dihydroxylated vincamine, Methyl hydroxylated vincamine iosrjournals.orgresearchgate.net. | Hydroxylation, Dihydroxylation, Methyl hydroxylation iosrjournals.orgresearchgate.net. |

| Various (16 of 39 cultures) | One or more polar metabolites iosrjournals.orgresearchgate.net. | Various oxidative reactions iosrjournals.orgresearchgate.net. |

Metabolomic and Proteomic Studies on this compound Action in Preclinical Systems

Preclinical research into the molecular action of this compound has utilized metabolomic and proteomic approaches to elucidate its metabolic fate and its impact on cellular protein expression. These studies have been crucial in identifying the biotransformation products of vincamine and in revealing the protein targets and pathways through which it exerts its pharmacological effects.

Metabolomic investigations have focused on identifying the metabolites of vincamine in various biological systems. In vivo and in vitro studies in rats have demonstrated that vincamine is extensively metabolized. nih.gov The primary routes of metabolism include hydroxylation and conjugation. Key metabolites identified include hydroxylated derivatives and their subsequent oxidation products. For instance, studies using microbial cultures as a model for mammalian metabolism have successfully identified several metabolites, providing insights into the biotransformation of vincamine. researchgate.net These studies often employ techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify these metabolites. researchgate.net

Proteomic studies, on the other hand, have aimed to identify the cellular proteins that are modulated by this compound. These studies have revealed that vincamine can influence the expression of a range of proteins involved in critical cellular processes such as apoptosis, inflammation, and oxidative stress response. For example, in preclinical models of cancer, vincamine has been shown to induce apoptosis by modulating the expression of key regulatory proteins. nih.gov Specifically, it has been observed to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax, leading to the activation of caspase-3, a key executioner of apoptosis. nih.gov Furthermore, vincamine has been found to affect signaling pathways related to inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways. nih.gov It has been shown to decrease the expression of NF-κB and increase the expression of Nrf2 and Heme oxygenase-1 (HO-1), which are critical in the cellular antioxidant response. nih.gov

The findings from these metabolomic and proteomic studies are beginning to provide a more detailed molecular picture of how this compound functions at a cellular level. The identification of its metabolites is important for understanding its pharmacokinetic profile, while the characterization of its protein targets offers a deeper insight into its mechanisms of action.

Detailed Research Findings

Metabolomic Analysis:

A study investigating the biotransformation of vincamine using various microbial cultures identified several metabolites. The use of HPLC-DAD and LC-MS-MS analyses allowed for the characterization of these metabolic products. The table below summarizes the key metabolites identified in this preclinical model.

| Metabolite | Retention Time (min) | [M+H]+ (m/z) | Predicted Reaction |

|---|---|---|---|

| Vincamine | 15.2 | 355 | Parent Compound |

| Metabolite 1 | 10.8 | 371 | Hydroxylation |

| Metabolite 2 | 8.5 | 387 | Dihydroxylation |

| Metabolite 3 | 7.2 | 385 | Methyl hydroxylation |

Data sourced from a study on the microbial biotransformation of vincamine. researchgate.net

Proteomic Analysis:

Several studies have investigated the effect of this compound on the expression of various proteins in preclinical models. These studies have identified a number of proteins that are either up-regulated or down-regulated following treatment with vincamine, providing insights into its mode of action. The table below lists some of the key proteins modulated by vincamine.

| Protein | Effect of this compound | Associated Cellular Process |

|---|---|---|

| Bcl-2 | Down-regulated | Apoptosis |

| Bax | Up-regulated | Apoptosis |

| Caspase-3 | Up-regulated (activated) | Apoptosis |

| NF-κB | Down-regulated | Inflammation |

| Nrf2 | Up-regulated | Oxidative Stress Response |

| Heme oxygenase-1 (HO-1) | Up-regulated | Oxidative Stress Response |

| Acetylcholinesterase (AChE) | Modulated | Neurotransmission |

| Mitogen-activated protein kinase (MAPK) | Modulated | Signal Transduction |

| T-box 3 (TBX3) | Modulated | Tumor Growth |

Information compiled from preclinical studies on the pharmacological effects of vincamine. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Purity and Quantitative Analysis in Research Samples

Chromatography is a cornerstone for the separation and quantification of Vincamine (B1683053) hydrochloride and its related substances. Various chromatographic techniques are employed to assess purity, determine enantiomeric composition, and conduct quantitative analyses.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of Vincamine hydrochloride. Researchers have developed and validated numerous HPLC methods that are sensitive, specific, and accurate for quantifying vincamine and its potential degradants, such as vincaminic acid jfda-online.comjfda-online.comresearchgate.net. These methods are essential for stability-indicating assays and for analyzing impurities in bulk samples and pharmaceutical formulations jfda-online.comunimi.it.

A typical HPLC analysis involves a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as sodium acetate (B1210297) or ammonium (B1175870) carbonate) jfda-online.comlew.roresearchgate.netgoogle.com. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where vincamine exhibits strong absorbance, typically around 270-280 nm jfda-online.comlew.ro. The methods demonstrate good linearity over a range of concentrations, with low limits of detection (LOD) and quantification (LOQ), making them suitable for detecting trace impurities jfda-online.comjfda-online.comlew.ro. For instance, one validated method reported an LOD of 0.03 µg/mL for vincamine jfda-online.comjfda-online.com. UHPLC, an evolution of HPLC, offers faster analysis times and higher resolution, making it a valuable tool for analyzing vinca (B1221190) alkaloids amazonaws.com.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Spheri-5 RP-C8 (5 μm, 220 × 4.6 mm) | jfda-online.com |

| Mobile Phase | Acetonitrile and 0.05 M sodium acetate, pH 4.0 (30:70, v/v) | jfda-online.com |

| Flow Rate | 1.0 mL/min | jfda-online.comlew.ro |

| Detection Wavelength | 270 nm | jfda-online.com |

| Linearity Range | 0.1 - 50 µg/mL | jfda-online.comjfda-online.com |

| Limit of Detection (LOD) | 0.03 µg/mL | jfda-online.comjfda-online.com |

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), serves as another analytical tool for the determination of this compound, particularly for volatile derivatives or in specific research applications amazonaws.comnotulaebotanicae.ro. Although less common than HPLC for routine analysis of the non-volatile hydrochloride salt, GC methods have been reported for the quantitative determination of vincamine in biological fluids jfda-online.com. GC-MS analysis of indole (B1671886) alkaloids, including those related to vincamine, has been used to identify and quantify these compounds in plant extracts notulaebotanicae.ro. The technique's high resolution and sensitivity are advantageous for separating complex mixtures of alkaloids notulaebotanicae.ro.

The stereochemistry of vincamine is critical to its biological activity, with (+)-cis-vincamine being the pharmaceutically used enantiomer nih.gov. Chiral chromatography, specifically enantioselective HPLC, is the definitive method for separating and quantifying the enantiomers of vincamine, thereby assessing the enantiomeric purity of a sample nih.govcsfarmacie.czchromatographyonline.com. Research has demonstrated the successful separation of the four enantiomeric pairs of vincamine group alkaloids using a chiral stationary phase (CSP) such as Chiralpak AD nih.gov. The mobile phase typically consists of a mixture of n-hexane and an alcohol like 2-propanol or ethanol (B145695) nih.gov. This technique allows for a significant separation factor between (+)-cis-vincamine and its optical isomer, ensuring accurate determination of enantiomeric excess nih.gov. The "three-point interactions" model is often cited as the underlying principle for chiral recognition on the stationary phase csfarmacie.cz.

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound, elucidating its three-dimensional conformation, and identifying related substances or metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound unimi.itdrugbank.comnih.gov.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively unimi.itnih.gov. The chemical shifts, signal multiplicities, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of the molecule's complex pentacyclic structure unimi.it.

2D NMR: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms unimi.itopenpubglobal.comresearchgate.net. These experiments are crucial for definitively assigning complex spectra and confirming the structure of vincamine and any isolated impurities unimi.itopenpubglobal.com.

Quantitative NMR (qNMR): qNMR has emerged as a primary analytical method for determining the purity of compounds without the need for a specific reference standard bruker.comenovatia.com. Since the integrated area of an NMR signal is directly proportional to the number of nuclei, qNMR can be used for highly accurate and precise potency determination of this compound samples using a certified internal standard americanpharmaceuticalreview.comgovst.edu. This technique has been applied to characterize the chemical reactivity of vincamine derivatives nih.gov.

| Technique | Application in this compound Research | Reference |

|---|---|---|

| ¹H NMR | Provides information on the proton framework and chemical environment. | unimi.it |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | unimi.itnih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Establishes proton-proton and proton-carbon connectivities for unambiguous structural assignment. | unimi.itresearchgate.net |

| Quantitative NMR (qNMR) | Allows for highly accurate purity assessment and potency determination. | bruker.comnih.gov |

Mass Spectrometry (MS) is a key technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation unimi.itnih.gov. When coupled with a chromatographic separation technique like LC or GC, it becomes a highly sensitive and specific method for identifying and quantifying the compound and its metabolites nih.govijpras.com.